![molecular formula C16H19FN2O2 B7473807 Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)
Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone inhibits the activity of mTOR kinase by binding to its catalytic site. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone selectively inhibits mTORC1 activity, leading to the inhibition of protein synthesis, cell growth, and proliferation. Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone also inhibits the phosphorylation of 4E-BP1 and p70S6K, which are downstream targets of mTORC1.
Biochemical and Physiological Effects:
Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone inhibits the growth and proliferation of cancer cells, induces apoptosis, and enhances the efficacy of chemotherapy and radiation therapy. In diabetes, Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone improves insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In neurodegenerative disorders, Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone protects against neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone has several advantages for lab experiments, including its selectivity and potency as an mTOR inhibitor, its ability to inhibit both basal and stimulated mTOR activity, and its favorable pharmacokinetic properties. However, Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone also has some limitations, including its potential off-target effects, its limited efficacy in some cancer types, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone, including its potential combination with other targeted therapies or immunotherapies in cancer, its potential use in combination with exercise or dietary interventions in diabetes, and its potential use in combination with other neuroprotective agents in neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone and to identify biomarkers of response to treatment.
Synthesemethoden
Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone was first synthesized by AstraZeneca Pharmaceuticals. The synthesis method involves the reaction of 4-fluorobenzoyl chloride with piperidine to obtain 1-(4-fluorobenzoyl)piperidine, which is then reacted with azetidine-2,4-dione to obtain Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone. The chemical structure of Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone is shown below.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. In diabetes, Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In neurodegenerative disorders, Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone has been shown to protect against neurotoxicity and cognitive impairment.
Eigenschaften
IUPAC Name |
azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-14-4-2-12(3-5-14)15(20)19-10-6-13(7-11-19)16(21)18-8-1-9-18/h2-5,13H,1,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAFDLQSMAVVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)
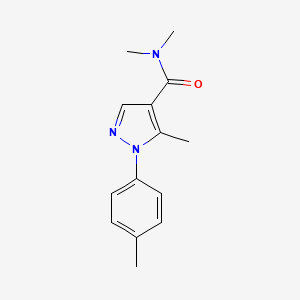

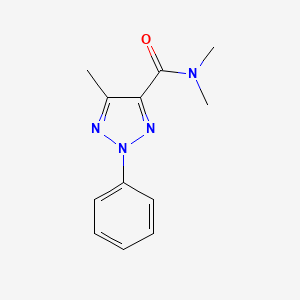

![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
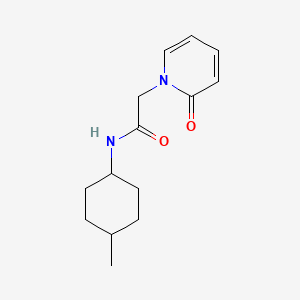
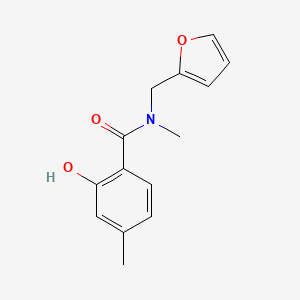

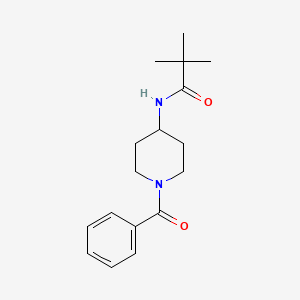
![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)

